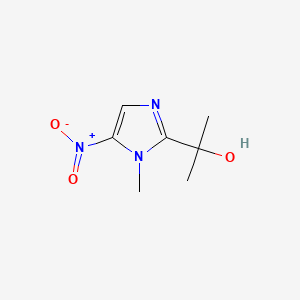

Hydroxyipronidazole

Description

Properties

IUPAC Name |

2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188664 | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-14-5 | |

| Record name | L 12407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYIPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8775PKJ47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxyipronidazole synthesis and purification protocols

An In-Depth Technical Guide to the Synthesis and Purification of Hydroxyipronidazole

Introduction: The Significance of this compound

This compound (IUPAC name: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) is the major metabolite of Ipronidazole, a nitroimidazole antibiotic.[1][2][3] While the parent drug has been used in veterinary medicine, monitoring its metabolites is crucial for both therapeutic and regulatory purposes. This compound itself is a compound of significant interest as it may possess a mutagenic potential similar to its parent compound, making its detection and characterization essential in residue analysis.[1][4][5] Furthermore, the availability of high-purity this compound is critical for its use as an analytical standard in developing and validating quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for food safety and drug metabolism studies.[5][6] This guide provides a detailed examination of a robust synthesis and purification protocol, grounded in established chemical principles, to yield high-purity this compound suitable for research and reference applications.

Chemical Profile:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃O₃ | [7][8][9] |

| Molecular Weight | 185.18 g/mol | [7][8][9] |

| CAS Number | 35175-14-5 |[1][3][7] |

Part 1: Chemical Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide. A European patent outlines a high-yield process that utilizes formic acid as a solvent and catalyst, forming the foundation of the protocol described herein.[10]

Core Reaction Mechanism

The synthesis proceeds via the N-alkylation of the imidazole ring. 2-methyl-4(5)-nitroimidazole exists as a tautomeric mixture. The reaction with ethylene oxide, an electrophilic epoxide, results in the addition of a hydroxyethyl group to one of the ring nitrogens. The acidic environment provided by the formic acid facilitates the ring-opening of the protonated epoxide, making it more susceptible to nucleophilic attack by the imidazole nitrogen.

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process, from the initial reaction setup to the isolation of the crude product mixture.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydroxy ipronidazole | CymitQuimica [cymitquimica.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Ipronidazole-hydroxy | CAS 35175-14-5 | LGC Standards [lgcstandards.com]

- 10. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxyipronidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of Hydroxyipronidazole, a significant metabolite of the nitroimidazole antibiotic, ipronidazole. While direct experimental data for some properties of this compound are not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for their determination. By following these protocols, researchers can generate reliable data crucial for drug development, quality control, and regulatory submissions. This guide is structured to provide not just the "how" but the "why," offering insights into the scientific principles underpinning each experimental choice.

Introduction: The Significance of this compound

This compound (Ipronidazole-OH) is the primary metabolite of ipronidazole, a 5-nitroimidazole drug used in veterinary medicine to combat protozoal infections.[1][2][3] The characterization of its physicochemical properties is paramount for several reasons:

-

Pharmacokinetics and Toxicology: Understanding properties like solubility and pKa is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation and toxicity.[2]

-

Analytical Method Development: Knowledge of its spectroscopic and chromatographic behavior is fundamental for developing robust and sensitive analytical methods for its detection and quantification in biological matrices and environmental samples.[3][4]

-

Regulatory Compliance: Regulatory bodies require comprehensive physicochemical data for the assessment of drug metabolites.

This guide will delve into the core physicochemical attributes of this compound, providing both established information and detailed protocols for experimental determination.

Chemical Identity and Structure

A foundational aspect of any physicochemical analysis is the unambiguous identification of the molecule.

Chemical Name: 2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol[5] Synonyms: Ipronidazole-OH, Hydroxy Ipronidazole[6][7] CAS Number: 35175-14-5[3]

Table 1: Core Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₃ | [8] |

| Molecular Weight | 185.18 g/mol | [3][8] |

| Stereochemistry | Achiral | [8] |

Diagram: Chemical Structure of this compound

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point

The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range. [9][10]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary in a melting point apparatus and heat at a controlled rate (e.g., 1-2 °C/min for high accuracy). [9]4. Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Spectroscopic Profile

Spectroscopic analysis provides a unique fingerprint of a molecule and is invaluable for structural elucidation and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about conjugated systems within a molecule.

-

Expected Absorption: Nitroimidazole derivatives typically exhibit strong UV absorption due to the conjugated nitroimidazole chromophore. [11]* Protocol:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [16]

-

Expected Characteristic Peaks:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.

-

C-H stretch: Bands around 2850-3000 cm⁻¹ from the methyl and alkyl groups.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. [17] * C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region from the imidazole ring.

-

-

Protocol:

-

Acquire the IR spectrum of a solid sample of this compound using a suitable technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [18][19]

-

¹H NMR:

-

Expected Signals: Signals corresponding to the imidazole ring proton, the methyl groups attached to the quaternary carbon, and the methyl group on the imidazole nitrogen.

-

Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). [20] 2. Acquire the ¹H NMR spectrum.

-

Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the respective protons.

-

-

-

¹³C NMR:

-

Expected Signals: Signals for each unique carbon atom in the molecule, including the carbons of the imidazole ring, the quaternary carbon, and the methyl carbons.

-

Protocol:

-

Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum.

-

Assign the chemical shifts to the corresponding carbon atoms.

-

-

Stability Profile

Assessing the stability of this compound under various stress conditions is crucial for determining appropriate storage conditions and predicting its degradation pathways. [21][22][23][24]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more stringent than those used for accelerated stability testing to identify potential degradation products. [21][22][23][24]

-

Hydrolytic Stability:

-

Protocol: Expose solutions of this compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80°C). [23]Analyze samples at various time points using a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Protocol: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. [21]Monitor the degradation over time.

-

-

Photostability:

-

Protocol: Expose a solid sample and a solution of this compound to a controlled light source (e.g., a combination of UV and visible light) as per ICH Q1B guidelines. Analyze for degradation products.

-

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical properties of this compound are fundamental to understanding its behavior both in biological systems and during analytical procedures. This guide provides a robust framework for the experimental determination of these critical parameters. By employing the detailed protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance their work in drug development, toxicology, and analytical science. The principles of causality and self-validation are embedded in these methodologies, ensuring the scientific integrity of the results.

References

-

Campos-Fernández, L., Barrientos-Salcedo, C., Herrera Valencia, E. E., Ortiz-Muñiz, R., & Soriano-Correa, C. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 43(29), 11637–11652. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

GSR_this compound. (n.d.). This compound. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

NIH. (2014). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

-

NIH. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Olender, D., Żwawiak, J., Lukianchuk, V., & Zaprutko, L. (2008). Yields and basic physical properties of nitroimidazole derivatives. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

RSC Publishing. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect. Retrieved from [Link]

-

Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Retrieved from [Link]

-

Shahid, K. A., Ali, S., Shahzadi, S. A., & Halim, S. A. (2015). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o58–o59. [Link]

-

Singh, R., Kumar, R., & Singh, P. (2020). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 6289-6296. [Link]

-

Trivedi, M. N., Patel, P. T., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Tubbs, C. (2017). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. [Link]

-

TSI Journals. (2011). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydrox. Retrieved from [Link]

Sources

- 1. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Green Chemometric—assisted UV spectrophotometric techniques for the analysis of Helicobacter pylori triple therapy: amoxicillin, metronidazole and famotidine in bulk, individual and laboratory- prepared combined dosage forms: application to simulated gastric fluid with comprehensive greenness and whiteness appraisals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. mdpi.com [mdpi.com]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. biomedres.us [biomedres.us]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation and Confirmation of Hydroxyipronidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyipronidazole, a principal metabolite of the 5-nitroimidazole antibiotic ipronidazole, is a compound of significant interest in veterinary medicine and food safety. As a marker residue for the use of its parent drug, the unambiguous identification and structural confirmation of this compound are paramount for regulatory monitoring and toxicological assessment. This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the elucidation and confirmation of the chemical structure of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by a discussion on the potential role of X-ray crystallography, to present a holistic understanding of the structural characterization of this important metabolite.

The Molecular Blueprint: Unveiling the Structure of this compound

The journey to confirming a molecular structure is a meticulous process of piecing together evidence from various analytical techniques. For this compound, with the molecular formula C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol [1], the primary tools for its structural elucidation are NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. While a publicly available ¹H NMR spectrum for a non-deuterated this compound standard was not directly found, analysis of the spectrum for its deuterated analog, this compound-d₃, allows for a confident deduction of the proton signals. In this compound-d₃, the N-methyl group is deuterated, meaning its proton signal will be absent. The expected signals for the non-deuterated compound are:

-

A singlet for the N-methyl protons: This signal arises from the three equivalent protons of the methyl group attached to the imidazole ring.

-

A singlet for the imidazole ring proton: This proton is attached to a carbon atom in the aromatic imidazole ring.

-

A singlet for the two methyl groups on the side chain: These six protons are equivalent due to free rotation around the C-C bond.

-

A singlet for the hydroxyl proton: The chemical shift of this proton can be variable and it may exchange with deuterium in certain solvents.

Based on these expectations, a hypothetical ¹H NMR data table for this compound is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 3H | N-CH₃ |

| ~ 7.9 | Singlet | 1H | Imidazole C-H |

| ~ 1.6 | Singlet | 6H | -C(CH₃)₂OH |

| Variable | Singlet | 1H | -OH |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct map of the carbon framework. The expected ¹³C NMR signals for this compound would include:

-

A signal for the N-methyl carbon.

-

Signals for the carbon atoms of the imidazole ring.

-

A signal for the quaternary carbon of the side chain.

-

A signal for the two equivalent methyl carbons of the side chain.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 35 | CH₃ | N-CH₃ |

| ~ 138 | CH | Imidazole C-H |

| ~ 155 | C | Imidazole C-N |

| ~ 130 | C | Imidazole C-NO₂ |

| ~ 70 | C | -C (CH₃)₂OH |

| ~ 28 | CH₃ | -C(C H₃)₂OH |

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

To unequivocally confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons (though none are expected in this largely singlet-based spectrum), while HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton to its attached carbon. The most powerful tool for elucidating the connectivity of non-protonated carbons is HMBC (Heteronuclear Multiple Bond Correlation), which reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the adjacent carbon in the imidazole ring, as well as the imidazole ring proton to its neighboring carbons, thus solidifying the entire molecular structure.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and, through fragmentation analysis, offers valuable clues about its structure.

HRMS can determine the molecular weight of this compound with very high precision, allowing for the confident determination of its elemental composition (C₇H₁₁N₃O₃).

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. A detailed analysis of the extensive mass spectral data available for Ipronidazole-OH on the mzCloud database reveals a characteristic fragmentation pattern.[2]

The protonated molecule [M+H]⁺ of this compound has an m/z of 186.09. Key fragmentation pathways observed in MS/MS experiments include:

-

Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a fragment ion at m/z 168.08.

-

Loss of the hydroxyisopropyl group (-59 Da): Cleavage of the bond between the imidazole ring and the side chain results in a fragment corresponding to the loss of the C(CH₃)₂OH group.

-

Cleavage within the side chain: Fragmentation can also occur within the hydroxyisopropyl side chain.

The following table summarizes the major fragment ions observed in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 186.09 | 168.08 | 18 | [M+H - H₂O]⁺ |

| 186.09 | 127.06 | 59 | Imidazole ring fragment |

| 186.09 | 97.04 | 89 | Further fragmentation of the imidazole ring |

Caption: Fragmentation pathway of this compound.

Confirmatory Analysis: Ensuring Unambiguous Identification

Once the structure of this compound has been elucidated, robust analytical methods are required for its routine confirmation and quantification in various matrices, such as animal tissues and food products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of trace-level compounds like this compound. The method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. A typical LC-MS/MS workflow for this compound involves:

-

Sample Preparation: Extraction of the analyte from the matrix, followed by a clean-up step to remove interfering substances.

-

LC Separation: Chromatographic separation of this compound from other compounds in the sample extract.

-

MS/MS Detection: Monitoring of specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as this compound-d₃, is crucial for accurate quantification, as it compensates for any matrix effects and variations in instrument response.

The Potential of X-ray Crystallography

X-ray crystallography is an absolute method for structure determination that provides a three-dimensional model of a molecule with atomic-level resolution. While no published crystal structure of this compound was found, this technique remains a powerful tool for the definitive confirmation of its structure, should a suitable single crystal be obtained. The process involves crystallizing the compound and then diffracting X-rays through the crystal to produce a diffraction pattern that can be mathematically converted into an electron density map, revealing the precise position of each atom.

The Integrated Approach to Structure Elucidation

The elucidation and confirmation of the structure of this compound is a prime example of the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Tandem mass spectrometry then serves as a powerful tool for both initial structural interrogation and subsequent routine confirmation. Finally, the synthesis of a reference standard and its comparative analysis provides the ultimate validation of the proposed structure.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation and confirmation of this compound is a multi-faceted process that relies on the convergence of evidence from sophisticated analytical instrumentation. Through the detailed interpretation of NMR and mass spectral data, a confident and unambiguous structural assignment can be achieved. This foundational knowledge is critical for the development of reliable analytical methods for monitoring its presence in the food chain and for understanding its biological activity and potential toxicity. As analytical technologies continue to advance, the principles outlined in this guide will remain fundamental to the rigorous scientific investigation of this and other important chemical entities.

References

-

mzCloud. Ipronidazole OH. [Link]. Accessed December 22, 2023.

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]. Accessed December 22, 2023.

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]. Accessed December 22, 2023.

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]. Accessed December 22, 2023.

-

GSRS. This compound. [Link]. Accessed December 22, 2023.

Sources

In vitro metabolism of ipronidazole to Hydroxyipronidazole

An In-Depth Technical Guide on the Core of In Vitro Metabolism of Ipronidazole to Hydroxyipronidazole

Abstract

This technical guide provides a comprehensive framework for studying the in vitro metabolism of ipronidazole, a 5-nitroimidazole antimicrobial agent, with a specific focus on its primary metabolic conversion to this compound. The formation of this hydroxylated metabolite is a critical pathway in the drug's disposition and is of significant interest for pharmacological, toxicological, and regulatory assessments. This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles and actionable, field-proven protocols. We will delve into the enzymatic machinery responsible for this biotransformation, present a detailed methodology for its characterization using liver microsomes, and provide guidance on analytical quantification and data interpretation. The protocols are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

The Ipronidazole Metabolic Pathway: An Overview

The metabolism of xenobiotics is a fundamental process that dictates their efficacy, duration of action, and potential for toxicity. For ipronidazole, a key metabolic route is the hydroxylation of its isopropyl side chain, leading to the formation of this compound.

The Biotransformation Reaction

This transformation is primarily an oxidative reaction, catalyzed by a superfamily of enzymes located predominantly in the endoplasmic reticulum of hepatocytes. This specific reaction introduces a hydroxyl group (-OH) onto the ipronidazole molecule, significantly increasing its polarity. This enhanced water solubility facilitates its subsequent elimination from the body.

The primary enzyme family responsible for this type of Phase I metabolic reaction is the Cytochrome P450 (CYP) monooxygenase system. The reaction requires molecular oxygen (O₂) and the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) to provide the necessary reducing equivalents.

Pathway Visualization

The following diagram illustrates the core metabolic conversion.

Caption: Standard workflow for an in vitro microsomal metabolism assay.

Reagents and Materials

| Reagent/Material | Role in Assay | Typical Concentration |

| Pooled Human Liver Microsomes | Source of CYP enzymes | 0.5 - 1.0 mg/mL |

| Potassium Phosphate Buffer | Maintain physiological pH | 100 mM, pH 7.4 |

| Ipronidazole (Substrate) | The drug being metabolized | 1 - 10 µM (variable) |

| NADPH Regeneration System | Cofactor for CYP enzymes | 1.3 mM NADP+, 3.3 mM G6P |

| Acetonitrile (ACN) with 0.1% Formic Acid | Quenches reaction, precipitates protein | 2:1 or 3:1 ratio to sample |

| This compound Standard | Analytical standard for quantification | Used for calibration curve |

| Incubator/Water Bath | Maintain physiological temperature | 37°C |

| LC-MS/MS System | Analytical detection and quantification | N/A |

Scientist's Note: An NADPH regeneration system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is highly recommended over a single bolus of NADPH. CYP enzymes rapidly consume NADPH, and a regeneration system ensures a constant, non-rate-limiting supply throughout the incubation, leading to more linear and reliable kinetics.

Step-by-Step Incubation Procedure

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and liver microsomes.

-

Aliquot Substrate: In separate reaction tubes, aliquot the required volume of ipronidazole stock solution.

-

Pre-incubation: Add the microsomal master mix to the tubes containing ipronidazole. Pre-incubate the mixture for 5 minutes in a 37°C water bath. This step allows the system to reach thermal equilibrium before the reaction starts.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to each tube. Vortex gently. This is your Time = 0 .

-

Incubation: Incubate the tubes at 37°C. For a time-course experiment, use separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: At each designated time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). Vortex vigorously. The cold organic solvent instantly denatures the enzymes and precipitates the protein, halting all metabolic activity.

-

Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., >14,000 rpm) for 10 minutes at 4°C to pellet the precipitated microsomal protein.

-

Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

Analytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying the formation of this compound due to its superior sensitivity and selectivity.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small molecules like ipronidazole and its metabolite. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting compounds. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nitroimidazoles readily form positive ions. |

| MS/MS Transitions | Ipronidazole: m/z 252.1 -> 128.1this compound: m/z 268.1 -> 128.1 | Specific parent-to-product ion transitions ensure unambiguous detection and quantification. |

Data Interpretation and Validation

A successful study hinges on robust data analysis and the inclusion of proper controls.

-

Calibration Curve: A standard curve must be prepared using known concentrations of the this compound analytical standard. This curve is used to convert the instrument response (peak area) from the experimental samples into a concentration (e.g., pmol/mL).

-

Rate of Formation: The concentration of this compound is plotted against time. For initial rate calculations, the linear portion of this curve is used. The rate is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein (pmol/min/mg).

-

Essential Controls:

-

Negative Control 1 (No NADPH): A sample containing everything except the NADPH cofactor. This control should show no significant metabolite formation and validates that the reaction is NADPH-dependent, a hallmark of CYP activity.

-

Negative Control 2 (No Microsomes): A sample containing buffer, substrate, and NADPH but no enzymes. This control checks for non-enzymatic degradation of the substrate.

-

Positive Control: It is good practice to include a known CYP substrate (e.g., testosterone) in a separate incubation to confirm the metabolic activity of the microsomal batch.

-

Representative Data

| Incubation Time (min) | This compound Formed (pmol/mg protein) |

| 0 | 0.0 |

| 5 | 45.2 |

| 15 | 130.5 |

| 30 | 255.8 |

| 60 | 410.1 |

This data would then be plotted to determine the initial linear rate of formation.

Conclusion

The in vitro characterization of ipronidazole's metabolism to this compound using liver microsomes is a robust and highly informative assay. It provides essential data for understanding the drug's pharmacokinetic profile and is a cornerstone of preclinical drug development and safety assessment. By following a well-structured protocol, incorporating essential controls, and utilizing sensitive analytical techniques like LC-MS/MS, researchers can generate high-quality, reproducible data to support their scientific and regulatory objectives. This guide provides the fundamental principles and a practical framework to achieve that goal, ensuring that experimental choices are not just followed, but understood.

References

-

U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

-

Vermeulen, N. P. E. (2003). Role of metabolism in chemical toxicity. In Comprehensive Toxicology (pp. 355-389). Elsevier. [Link]

-

Le-Minh, T., et al. (2014). Development and validation of a quantitative method for the determination of 295 veterinary drug residues in meat by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1349, 79-91. [Link]

An In-depth Technical Guide to Investigating the Mutagenic Potential of Hydroxyipronidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyipronidazole, a metabolite of the 5-nitroimidazole antibiotic ipronidazole, requires a thorough assessment of its mutagenic potential due to the known genotoxic concerns associated with its chemical class.[1] The core of this concern lies in the bio-reduction of the nitro group, which can generate reactive intermediates capable of inducing DNA damage.[2][3] This guide provides a comprehensive framework for investigating the mutagenicity of this compound, grounded in established regulatory science and mechanistic principles. We will detail the critical in vitro assays, explain the causality behind experimental design, and provide a logical workflow for data interpretation and risk characterization, adhering to international guidelines such as the ICH S2(R1).[4][5]

The Scientific Imperative: Why Mutagenicity Testing is Critical for Nitroimidazoles

The 5-nitroimidazole class, while effective against anaerobic microbes, has long been associated with mutagenic and genotoxic properties.[2][6] This activity is not inherent to the parent compound but arises from its metabolic activation.

The Mechanism of Action and Mutagenic Activation

The selective toxicity of 5-nitroimidazoles against anaerobic organisms is also the source of their mutagenic potential. The process involves:

-

Entry into the Cell: The drug enters the cell by diffusion.[7]

-

Reductive Activation: In low-oxygen environments, host cell enzymes (like ferredoxin or nitroreductases) reduce the nitro group (NO2) on the imidazole ring.[7][8]

-

Generation of Reactive Intermediates: This reduction creates short-lived, highly reactive cytotoxic products, such as nitroso and hydroxylamine derivatives.[3][9]

-

DNA Damage: These reactive intermediates can directly interact with DNA, causing strand breaks, adducts, and other lesions that, if not repaired, can lead to fixed mutations.[7][9]

It is therefore hypothesized that this compound may share a similar mutagenic potential to its parent compound.[1] A structured, evidence-based investigation is mandatory for any further development.

Figure 1: Proposed metabolic activation pathway of this compound leading to mutagenicity.

A Tiered Approach to Mutagenicity Assessment

Regulatory bodies like the FDA and EMA, following ICH S2(R1) guidelines, recommend a standard battery of tests to identify potential genotoxic hazards.[4][10][11] This tiered approach is designed to provide a comprehensive evaluation, starting with highly sensitive in vitro assays.

Figure 2: Standard tiered workflow for genotoxicity testing.

Core Directive 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the initial and most widely used screen for identifying compounds that can cause gene mutations. Its purpose is to detect point mutations (base-pair substitutions and frameshifts) induced by the test article.

Expertise: Principle and Rationale

The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have been engineered with mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[12] These bacteria cannot grow on a medium lacking this specific amino acid. The core principle is that if this compound is a mutagen, it will cause a secondary mutation that reverses the original mutation (a "reversion"), allowing the bacteria to synthesize the essential amino acid and form visible colonies.[12]

Causality Behind Experimental Choices:

-

Multiple Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.[13] For instance, TA100 is sensitive to base-pair substitutions, while TA98 detects frameshift mutagens. This ensures comprehensive screening for various mutagenic mechanisms.

-

Metabolic Activation (S9 Mix): Since many chemicals (especially nitroaromatics) are not mutagenic themselves but are converted to mutagens by metabolism in the liver, the assay is run both with and without an external metabolic activation system.[14] This system, known as the S9 mix, is a homogenate of rat liver cells containing cytochrome P450 enzymes that simulate mammalian metabolism.[12][15] This is a critical step for this compound, as its mutagenicity is dependent on reductive activation.

Trustworthiness: A Self-Validating System

The validity of each Ames test is confirmed through a rigorous set of controls:

-

Negative (Vehicle) Control: Determines the spontaneous reversion rate for each bacterial strain.

-

Positive Controls: Strain-specific known mutagens are used to confirm that each bacterial strain is responsive to mutation and that the S9 mix is active. For example, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9.

A valid experiment must show a low spontaneous reversion rate in the negative control and a robust, significant increase in revertants for all positive controls.

Experimental Protocol: Ames Test (OECD 471)

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

-

Range-Finding: A preliminary test is conducted to determine the cytotoxic concentration range of this compound to select appropriate concentrations for the main experiment.

-

Main Experiment: a. At least five different concentrations of this compound are prepared. b. For each bacterial strain, the test is performed in triplicate, both with and without S9 metabolic activation. c. The test compound, bacterial culture, and either a buffer (for -S9) or the S9 mix (for +S9) are combined. d. This mixture is added to molten top agar and poured onto the surface of minimal glucose agar plates. e. Plates are incubated at 37°C for 48-72 hours. f. The number of revertant colonies on each plate is counted.

Data Presentation and Interpretation

A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the vehicle control count for most strains.

Table 1: Example Ames Test Data for this compound with S. typhimurium TA100

| Concentration (µ g/plate ) | Mean Revertants (-S9) | Fold Increase (-S9) | Mean Revertants (+S9) | Fold Increase (+S9) | Cytotoxicity |

| 0 (Vehicle Control) | 115 | 1.0 | 125 | 1.0 | None |

| 1 | 120 | 1.0 | 140 | 1.1 | None |

| 5 | 135 | 1.2 | 285 | 2.3 | None |

| 25 | 160 | 1.4 | 650 | 5.2 | Slight |

| 100 | 155 | 1.3 | 1120 | 9.0 | Moderate |

| 500 | 110 | 1.0 | 780 | 6.2 | High |

| Positive Control | 980 | 8.5 | 1550 | 12.4 | Slight |

In this hypothetical example, this compound would be considered mutagenic in strain TA100 in the presence of metabolic activation.

Core Directive 2: In Vitro Mammalian Cell Micronucleus Test

If the Ames test is positive, or as part of a standard battery, an in vitro mammalian cell assay is required to assess the potential for chromosomal damage. The in vitro micronucleus test (MNvit) is preferred as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[16][17]

Expertise: Principle and Rationale

This assay exposes cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to this compound.[16][18] A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell after division. It contains either a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.[17] The presence of micronuclei is therefore a biomarker of chromosomal damage or mis-segregation.

Causality Behind Experimental Choices:

-

Cytokinesis Block: To ensure that only cells that have divided once are scored, a substance called Cytochalasin B is often added.[17] This blocks cytokinesis (the final separation of daughter cells), resulting in easily identifiable binucleated cells. Scoring micronuclei only in these cells ensures the damage occurred during or after treatment.

-

Treatment Duration: Cells are typically treated for a short period (3-6 hours) with and without S9 mix, and for a longer period (approx. 24 hours) without S9, to detect mutagens that may require cell cycle-specific activity.[16]

Trustworthiness: A Self-Validating System

-

Negative (Vehicle) Control: Establishes the baseline frequency of micronuclei in the chosen cell line.

-

Positive Controls: A known clastogen (e.g., Mitomycin C, without S9) and a known aneugen (e.g., Colcemid, without S9) are used to validate the assay's sensitivity. A clastogen like cyclophosphamide is used for the +S9 condition.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

Figure 4: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Step-by-Step Methodology:

-

Cell Culture: Appropriate mammalian cells are cultured to a suitable density.

-

Treatment: Duplicate cultures are exposed to at least three analyzable concentrations of this compound, as well as negative and positive controls.

-

Incubation: Cells are incubated with the test compound for the specified short and long treatment periods.

-

Cytokinesis Block: Cytochalasin B is added to the cultures.

-

Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. They are then stained with a DNA-specific stain.

-

Scoring: Under a microscope, at least 2000 binucleated cells per concentration are analyzed to determine the frequency of cells containing micronuclei.

Data Presentation and Interpretation

A positive result is a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

Table 2: Example In Vitro Micronucleus Data for this compound

| Concentration (µM) | Treatment | % Cytotoxicity | Micronucleated Cells / 2000 | % Micronucleated Cells | Fold Increase |

| 0 (Vehicle) | 4h +S9 | 0 | 25 | 1.25 | 1.0 |

| 10 | 4h +S9 | 5 | 28 | 1.40 | 1.1 |

| 30 | 4h +S9 | 15 | 65 | 3.25 | 2.6 |

| 100 | 4h +S9 | 45 | 110 | 5.50 | 4.4 |

| Positive Control | 4h +S9 | 40 | 150 | 7.50 | 6.0 |

This hypothetical data indicates a positive result, suggesting this compound has clastogenic and/or aneugenic potential in mammalian cells with metabolic activation.

Synthesis, Risk Assessment, and Next Steps

Positive results in one or both of these in vitro assays establish a genotoxic hazard. According to the ICH S2(R1) guidance, this triggers the need for further investigation to determine if this hazard translates to an in vivo risk.[5][11]

-

Positive Ames, Negative Micronucleus: Suggests a mutagenic risk specific to bacteria. An in vivo test for gene mutation (e.g., a Transgenic Rodent assay) might be considered.

-

Negative Ames, Positive Micronucleus: Suggests a clastogenic or aneugenic risk. An in vivo micronucleus test in rodent hematopoietic cells would be the standard follow-up.

-

Positive Ames and Positive Micronucleus: Indicates a clear genotoxic signal. An in vivo micronucleus test is essential, often paired with a Comet assay in a target organ like the liver to assess DNA strand breaks.

The ultimate goal is to understand the dose-response relationship and determine if there is a threshold for the genotoxic effect. A weight-of-evidence approach, considering all data, is used to characterize the potential human risk and inform decisions in the drug development process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sti.bmj.com [sti.bmj.com]

- 10. scilit.com [scilit.com]

- 11. fda.gov [fda.gov]

- 12. biosafe.fi [biosafe.fi]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scantox.com [scantox.com]

- 16. criver.com [criver.com]

- 17. oecd.org [oecd.org]

- 18. insights.inotiv.com [insights.inotiv.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Hydroxyipronidazole

Abstract

Hydroxyipronidazole, the primary metabolite of the 5-nitroimidazole antibiotic ipronidazole, is a compound of significant interest in veterinary medicine and regulatory science. Understanding its chemical stability and degradation pathways is paramount for ensuring the safety of food products, developing robust analytical methods, and complying with regulatory standards. This guide provides a comprehensive technical overview of the factors influencing this compound stability, its degradation mechanisms under various stress conditions, and detailed protocols for conducting forced degradation studies. Synthesizing data from scientific literature and established regulatory guidelines, this document serves as an essential resource for researchers, analytical scientists, and drug development professionals.

Introduction: The Significance of this compound Stability

Ipronidazole is a veterinary drug used to treat histomoniasis (blackhead disease) in turkeys.[1] Following administration, it is rapidly metabolized into its main active metabolite, 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as this compound (IPZ-OH).[1][2][3][4] The presence and stability of this metabolite in animal tissues and food products are critical quality and safety attributes.

Degradation of IPZ-OH can lead to a loss of biological activity and the formation of potentially toxic impurities. Therefore, a thorough understanding of its stability profile is essential for:

-

Developing Stability-Indicating Analytical Methods: Assays that can accurately quantify IPZ-OH in the presence of its degradation products are crucial for residue monitoring and quality control.[5][6][7]

-

Establishing Safe Storage and Handling Conditions: Identifying the conditions that trigger degradation allows for the implementation of appropriate storage protocols for analytical standards and samples.

-

Regulatory Compliance: International bodies like the FDA and EMA require comprehensive stability data for drug substances and their metabolites.[8][9][10] Forced degradation studies are a key component of this data package, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12]

This guide will delve into the core principles of IPZ-OH stability, drawing parallels from the extensive research conducted on related 5-nitroimidazole compounds like metronidazole, ronidazole, and tinidazole.

Physicochemical Properties and Susceptible Moieties

The structure of this compound contains several functional groups susceptible to chemical degradation:

-

Nitroimidazole Ring: The nitro group (-NO₂) is a strong electron-withdrawing group that makes the imidazole ring susceptible to nucleophilic attack and reduction. This moiety is also the chromophore responsible for its UV absorbance, making it prone to photodegradation.

-

Hydroxyl Group: The secondary alcohol on the isopropyl side chain can be oxidized to a ketone.

-

Imidazole Ring: While aromatic, the ring can be cleaved under harsh hydrolytic or oxidative conditions.

The interplay of these groups dictates the compound's overall stability under various environmental stressors.

Factors Affecting Stability & Degradation Pathways

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability.[6][12] This involves subjecting the compound to conditions more severe than standard accelerated stability testing.[9][13]

Hydrolytic Degradation (Effect of pH)

Hydrolysis is a primary pathway for drug degradation. Studies are typically conducted across a range of pH values (e.g., acidic, neutral, and alkaline) to simulate physiological conditions and potential exposure scenarios.

-

Mechanism: For 5-nitroimidazoles, the rate and mechanism of hydrolysis are highly pH-dependent.[14][15]

-

Acidic Conditions (pH 1-3): While many nitroimidazoles show some stability, harsh acidic conditions can lead to cleavage of the imidazole ring.

-

Neutral Conditions (pH ~7): Degradation is generally slow. For some related compounds like tinidazole, degradation at neutral pH is attributed to solvent-mediated decomposition.[14][15]

-

Alkaline Conditions (pH > 8): Nitroimidazoles are particularly susceptible to alkaline hydrolysis.[16][17] The hydroxide ion can act as a nucleophile, attacking the imidazole ring or facilitating side-chain reactions.[14] Metronidazole, for instance, is known to be highly vulnerable to degradation in alkaline solutions.[16]

-

-

Expected Degradants: Hydrolysis can lead to the opening of the imidazole ring, yielding products like oxamides or simpler compounds such as ammonia and acetic acid.[18]

Oxidative Degradation

Oxidation is a common degradation pathway, often mediated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide (H₂O₂) is typically used as the stressing agent in forced degradation studies.[12]

-

Mechanism: The nitroimidazole ring and the hydroxyisopropyl side chain are potential sites for oxidation. Advanced oxidation processes involving hydroxyl radicals (•OH) have been shown to be highly effective at degrading nitroimidazoles like metronidazole.[19][20] These highly reactive species can attack the molecule at multiple sites, leading to denitrification (loss of the nitro group) and ring cleavage.[20]

-

Expected Degradants: Oxidation of the secondary alcohol on the side chain would yield a ketone derivative. More aggressive oxidation can lead to the formation of smaller organic acids and ultimately mineralization to CO₂.[21]

Photodegradation (Effect of Light)

Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions. Photostability testing is a mandatory part of stability studies as outlined in ICH guideline Q1B.[8][13]

-

Mechanism: Nitroimidazoles absorb UV radiation, which can excite the molecule to a higher energy state, leading to bond cleavage and reaction with other molecules. The photodegradation kinetics for many nitroimidazoles follow first-order behavior.[18] However, the quantum yields are often very low, meaning that high doses of UV radiation or prolonged exposure are required for significant degradation.[21][22] The presence of other substances, like natural organic matter, can either promote or inhibit photodegradation.[22]

-

Expected Degradants: Photodegradation can be a complex process yielding numerous by-products. Studies on metronidazole show that these by-products can sometimes be more toxic than the parent compound, highlighting the importance of their identification.[21][22]

Thermal Degradation (Effect of Heat)

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, often in both dry and humid conditions.

-

Mechanism: High temperatures provide the activation energy for reactions that may not occur at ambient temperatures. For many nitroimidazoles, stability under dry heat is generally good, but the presence of moisture at high temperatures can accelerate hydrolytic degradation.[16]

-

Expected Degradants: The degradation products are often similar to those observed under hydrolytic conditions.

Summary of Stress Conditions and Potential Degradation

| Stress Condition | Typical Reagents/Parameters | Potential Degradation of this compound |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Moderate; potential for imidazole ring opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, ambient/elevated temp. | High; susceptible to ring cleavage and side-chain reactions.[16] |

| Oxidation | 3% - 30% H₂O₂, ambient temperature | High; oxidation of the hydroxyl group and ring degradation.[19] |

| Photodegradation | UV (e.g., 254 nm) and visible light exposure | Moderate; requires high energy/long exposure.[21][22] |

| Thermal (Dry Heat) | 60°C - 80°C | Low to moderate. |

Experimental Protocols for Stability Assessment

A robust stability assessment program involves a logical workflow, from stress testing to the development and validation of a stability-indicating method.

Workflow for Forced Degradation and Method Development

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate degradation products of this compound and assess its intrinsic stability.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

-

Purified water (Type I)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Control Sample: Dilute the stock solution with the reaction medium (e.g., water) to the target concentration (e.g., 100 µg/mL) and analyze immediately (Time 0 sample).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 1 M HCl to achieve a final drug concentration of ~100 µg/mL.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, cool the sample and neutralize it with an equivalent amount of 1 M NaOH.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature, as base hydrolysis can be rapid.

-

Withdraw samples at shorter time points (e.g., 15, 30, 60, 120 minutes).

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature and protect from light.

-

Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

-

-

Photodegradation:

-

Expose a solution of the drug (~100 µg/mL in water/methanol) to a calibrated light source providing UV and visible output, as specified in ICH Q1B.

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze samples after a specified exposure period.

-

-

Thermal Degradation:

-

Store the solid reference standard in an oven at 80°C.

-

Withdraw samples at specified time points (e.g., 1, 3, 7 days), prepare solutions, and analyze.

-

Analysis:

-

Analyze all stressed samples, along with a control sample of the undegraded drug, using a stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric detection.[5][23][24]

-

The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often required to resolve polar and non-polar degradants.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

Time (min) % Solvent B 0 5 20 50 25 95 28 95 29 5 | 35 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (typically around 310-320 nm for nitroimidazoles) and also collect full spectra with the DAD to check for peak purity.[23]

-

Injection Volume: 10 µL.

System Suitability:

-

Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, repeatability of injections) to ensure the chromatographic system is performing adequately.

Degradation Pathway Elucidation

The combination of forced degradation studies and advanced analytical techniques allows for the mapping of degradation pathways.

Caption: Potential degradation pathways for this compound.

Elucidation Strategy:

-

LC-MS/MS Analysis: The most powerful tool for identifying unknown degradants is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][5]

-

Mass Shift Analysis: Compare the mass-to-charge ratio (m/z) of the degradation products with the parent drug. A mass shift can indicate specific chemical modifications (e.g., +14 for methylation, -2 for oxidation of alcohol to ketone, +16 for N-oxidation).

-

Fragmentation Analysis (MS/MS): Fragment the degradation product ions and compare their fragmentation patterns to that of the parent drug. Common fragments suggest the core structure is intact, while the loss of specific fragments can pinpoint the site of modification.

Conclusion

The chemical stability of this compound is a multifaceted issue governed by its inherent molecular structure and its environment. It exhibits significant susceptibility to alkaline hydrolysis and oxidation, while being moderately sensitive to acidic, photolytic, and thermal stress. A systematic approach using forced degradation studies, as outlined by ICH guidelines, is crucial for understanding its degradation profile. The development of a validated, stability-indicating LC-MS/MS method is the gold standard for accurately monitoring this compound residues and ensuring the safety and quality of food products. This guide provides the foundational knowledge and practical protocols for professionals engaged in this critical work.

References

-

García-Galán, M. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(3), 1469-1478. ([Link])

-

Nasir, F., et al. (2011). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(1), 22-25. ([Link])

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. ([Link])

-

García-Galán, M. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. ([Link])

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ([Link])

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. ([Link])

-

Daneshgar, S., et al. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Journal of Environmental Health Science and Engineering, 13(1), 35. ([Link])

-

Sciex. (2024). Q1A (R2) A deep dive in Stability Studies. YouTube. ([Link])

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. ([Link])

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole. ([Link])

-

Haque, M. M., et al. (2022). UV/TiO2 photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study. Environmental Research, 214, 113821. ([Link])

-

Food and Agriculture Organization of the United Nations. (n.d.). Ipronidazole. ([Link])

-

Watanabe, E., et al. (2013). [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 54(1), 41-49. ([Link])

-

Van der Spiegel, D., et al. (1990). Liquid Chromatographic Multicomponent Method for Determination of Residues of Ipronidazole, Ronidazole, and Dimetridazole and Some Relevant Metabolites in Eggs, Plasma, and Feces and Its Use in Depletion Studies in Laying Hens. Journal of Agricultural and Food Chemistry, 38(5), 1257-1262. ([Link])

-

Assandri, A., et al. (1978). Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog. Drug Metabolism and Disposition, 6(2), 109-113. ([Link])

-

De Ruyck, H., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 317-325. ([Link])

-

Teasdale, A., et al. (2013). Forced Degradation – A Review. Organic Process Research & Development, 17(2), 221-230. ([Link])

-

Chandramore, V., & Sonawane, L. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. ([Link])

-

ResearchGate. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ([Link])

-

International Journal of Pharmaceutical and Engineering Research. (2024). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ([Link])

-

Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. ([Link])

-

Dubois, M., et al. (2008). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(15), 6296-6304. ([Link])

-

Wang, W., et al. (2015). Kinetic models and pathways of ronidazole degradation by chlorination, UV irradiation and UV/chlorine processes. Water Research, 68, 464-473. ([Link])

-

Sanyal, G., & Roy, S. (1997). The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-693. ([Link])

-

Kristl, A., & Vrecer, F. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. ([Link])

-

Semantic Scholar. (n.d.). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. ([Link])

-

Zhang, S., et al. (2022). Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. International Journal of Environmental Research and Public Health, 19(19), 12354. ([Link])

-

Trellu, R., et al. (2021). Metronidazole Electro-Oxidation Degradation on a Pilot Scale. Molecules, 26(2), 434. ([Link])

Sources

- 1. fao.org [fao.org]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. biotech-asia.org [biotech-asia.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. youtube.com [youtube.com]

- 10. ikev.org [ikev.org]

- 11. database.ich.org [database.ich.org]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. | Semantic Scholar [semanticscholar.org]

- 16. ijprems.com [ijprems.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. daneshyari.com [daneshyari.com]

- 22. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Pharmacokinetics of Hydroxyipronidazole in Preclinical Animal Models

An In-Depth Technical Guide

Abstract

Hydroxyipronidazole (IPZ-OH) is the principal metabolite of ipronidazole, a 5-nitroimidazole antimicrobial agent historically used in veterinary medicine. The study of its pharmacokinetic profile is paramount not for its therapeutic efficacy, but for its critical role in food safety, regulatory compliance, and toxicological assessment. As the designated marker residue for ipronidazole exposure in food-producing animals, understanding the formation, distribution, and elimination of this compound is essential for drug development professionals and researchers. This guide provides a detailed examination of the pharmacokinetics of this compound as understood through the administration of its parent compound in key animal models. It synthesizes data on its metabolic formation, tissue distribution, and depletion, and presents detailed, field-proven methodologies for its quantification in biological matrices.

Introduction: The Significance of a Metabolite

The 5-nitroimidazole class of compounds, which includes agents like metronidazole and ipronidazole, is characterized by potent activity against anaerobic bacteria and protozoa.[1] Ipronidazole was historically effective for treating histomoniasis (blackhead disease) in turkeys.[2] However, concerns over the potential mutagenicity of nitroimidazole residues have led to strict regulations and bans on their use in food-producing animals in many jurisdictions.

This compound, or 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, does not serve a therapeutic purpose itself. It is, however, the primary metabolite of ipronidazole and the official marker residue used by regulatory agencies to monitor for the illegal use of the parent drug.[3][4] Therefore, its pharmacokinetic (PK) and residue depletion characteristics are of greater regulatory and scientific interest than those of the parent compound. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for establishing appropriate withdrawal times and ensuring the safety of the food supply.

This guide will explore the pharmacokinetics of this compound, not as a directly administered agent, but as it is formed and processed in vivo following the administration of ipronidazole to various animal models.

Metabolic Formation of this compound

The primary route of ipronidazole biotransformation is oxidation. The metabolic process predominantly involves the hydroxylation of the isopropyl side chain of the ipronidazole molecule, leading to the formation of this compound.[5] This conversion is a critical first step that dictates the subsequent distribution and elimination kinetics of the residue.

Studies in dogs have shown that biotransformations of 2-nitroimidazole derivatives like ipronidazole occur on the isopropyl chain, either at the tertiary carbon or one of the methyl groups.[5] This hepatic metabolism effectively converts the more lipophilic parent drug into a more polar, water-soluble metabolite, facilitating its eventual excretion from the body.

Caption: Metabolic conversion of Ipronidazole to its primary metabolite, this compound.

Pharmacokinetic Profile (as a Metabolite of Ipronidazole)

Absorption (of Parent Drug)

Ipronidazole is readily absorbed from the gastrointestinal tract following oral administration in feed or water.[2] The efficiency of absorption and subsequent metabolism directly influences the rate of appearance and peak concentration of this compound in the plasma and tissues.

Distribution

Following its formation, this compound, along with the parent drug, is widely distributed throughout the body. Residue depletion studies in pigs and turkeys have provided significant insights into its tissue disposition.

-

Key Tissues: Significant concentrations of ipronidazole and its metabolite, this compound, are found in the liver, kidney, muscle, and skin/fat.[2] The liver and kidney, as primary organs of metabolism and excretion, often show higher initial concentrations.

-

Residue Depletion: this compound tends to deplete from tissues at a slower rate than the parent compound. In studies with pigs, residues of ipronidazole were often undetectable shortly after withdrawal, while this compound persisted for longer periods, reinforcing its suitability as a marker residue.[2]

Metabolism

While this compound is the product of metabolism, it may undergo further biotransformation, such as conjugation (e.g., glucuronidation), to form even more polar compounds prior to excretion. However, it remains the key metabolite of toxicological and regulatory concern.

Excretion